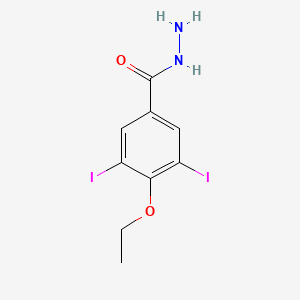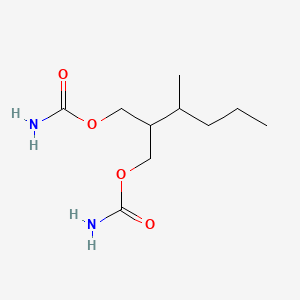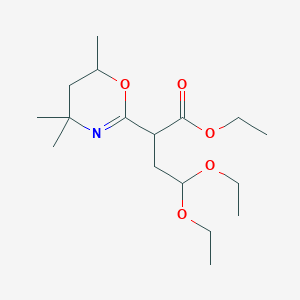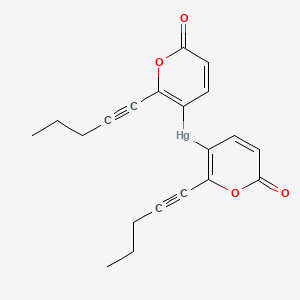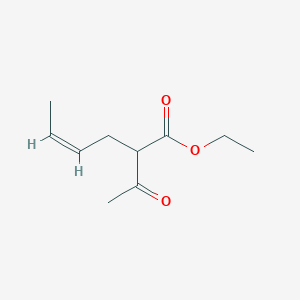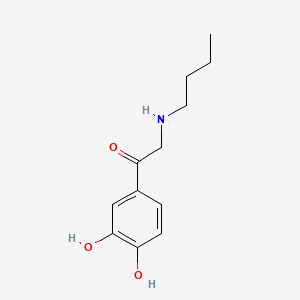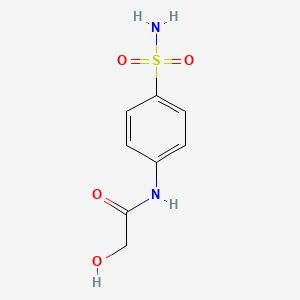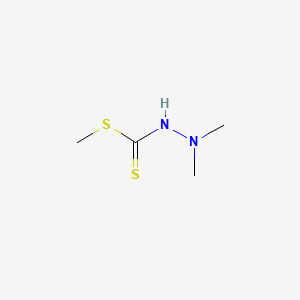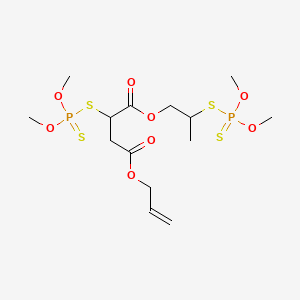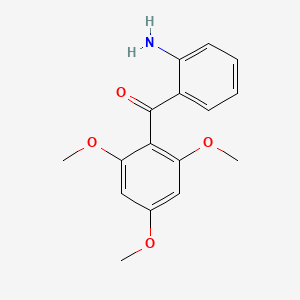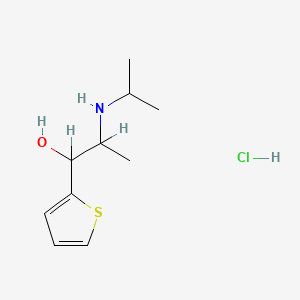
alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an isopropylamino group, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via reductive amination, where a ketone or aldehyde precursor reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiophenes.
科学的研究の応用
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar structural features.
Epinephrine: Another beta-adrenergic agonist with a different substitution pattern on the aromatic ring.
Norepinephrine: A neurotransmitter with structural similarities but distinct pharmacological properties.
Uniqueness
Alpha-(1-(Isopropylamino)ethyl)-2-thiophenemethanol hydrochloride is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to other beta-adrenergic agonists. This uniqueness makes it a valuable tool in research and potential therapeutic applications.
特性
CAS番号 |
31634-24-9 |
|---|---|
分子式 |
C10H18ClNOS |
分子量 |
235.77 g/mol |
IUPAC名 |
2-(propan-2-ylamino)-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-7(2)11-8(3)10(12)9-5-4-6-13-9;/h4-8,10-12H,1-3H3;1H |
InChIキー |
YKJYVGZCMTZTLF-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)C(C1=CC=CS1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



